tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate
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Overview
Description
tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . This compound is known for its unique bicyclic structure, which includes a carbamate functional group and a hydroxymethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a suitable bicyclic alcohol derivative under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential therapeutic agent due to its unique structure and reactivity.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The bicyclic structure provides stability and specificity to the compound’s interactions .
Comparison with Similar Compounds
tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate: Similar structure but with an amino group instead of a hydroxymethyl group.
tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: Contains an azabicyclo structure instead of an oxabicyclo structure.
The uniqueness of this compound lies in its specific functional groups and the stability provided by its bicyclic structure, making it valuable for various research applications .
Biological Activity
tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate, with the CAS number 2174007-89-5, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and implications in therapeutic contexts based on available research findings.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.3 g/mol
- Density : Approximately 1.201 g/cm³ (predicted)
- Boiling Point : Estimated at 367 °C
- pKa : 12.91 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes involved in neurodegenerative processes.
Neuroprotective Effects
In vitro studies have shown that compounds with similar structures can protect astrocytes from amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer’s pathology. For instance, M4 was able to increase cell viability in astrocyte cultures exposed to Aβ 1-42 by approximately 20% compared to control groups . This suggests that this compound may also exert protective effects against neurotoxicity.
Cytokine Modulation
The modulation of inflammatory cytokines such as TNF-α is another area where related compounds have shown promise. In studies with M4, a reduction in TNF-α levels was observed, indicating potential anti-inflammatory properties . This could be relevant for conditions characterized by neuroinflammation.
Data Table: Comparative Biological Activities
Compound Name | Mechanism of Action | IC50/Ki Values | Protective Effects on Astrocytes | Cytokine Modulation |
---|---|---|---|---|
M4 | β-secretase & AChE inhibitor | β-secretase: 15.4 nM; AChE: 0.17 μM | +20% cell viability against Aβ 1-42 | Decreased TNF-α levels |
This compound | Hypothesized similar action due to structural similarity | Not directly measured | Potentially protective based on structure | Hypothetical based on related compounds |
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-6-12-4-11(5-12,7-14)8-16-12/h14H,4-8H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVPBXQCMHWRMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CO2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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